molecular formula C4H6ClNO2S B1373349 1-Cyanopropane-1-sulfonyl chloride CAS No. 27869-06-3

1-Cyanopropane-1-sulfonyl chloride

Cat. No. B1373349
CAS RN: 27869-06-3
M. Wt: 167.61 g/mol
InChI Key: XNKGVAIQZSCBKK-UHFFFAOYSA-N
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Description

1-Cyanopropane-1-sulfonyl chloride is an organic compound with the chemical formula C4H6ClNO2S . It is also known as mesitylene sulfonyl chloride.


Molecular Structure Analysis

The molecular structure of 1-Cyanopropane-1-sulfonyl chloride is represented by the SMILES string CCC(C#N)S(=O)(=O)Cl . The InChI key for this compound is XNKGVAIQZSCBKK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Cyanopropane-1-sulfonyl chloride is a liquid at room temperature . Its molecular weight is 167.62 g/mol .

Scientific Research Applications

  • Solid-Phase Synthesis of Heterocyclic Compounds : Polymer-supported sulfonyl chloride, a category to which 1-Cyanopropane-1-sulfonyl chloride belongs, has been utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, compounds with significant antibacterial activity. This method is particularly important for drug development due to its efficiency in producing large numbers of molecules quickly (Holte, Thijs, & Zwanenburg, 1998).

  • Synthesis of Anticonvulsant Agents : Research has demonstrated the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives, involving the reaction of a compound structurally related to 1-Cyanopropane-1-sulfonyl chloride with various sulfonyl chlorides. These compounds have shown potent anticonvulsant activity in studies (Harish, Mohana, & Mallesha, 2014).

  • Development of Sulfonamide Molecules in Medicinal Chemistry : Studies have found that sulfonyl chlorides can be activated for the direct synthesis of aliphatic sulfonamides from alkenes, a process beneficial for medicinal chemistry. This method is notable for its application in late-stage functionalization, generating complex molecules like sulfonamide-containing cyclobutyl-spirooxindoles (Hell et al., 2019).

  • Sulfonylation Reactions : The sulfonyl chloride group, as found in 1-Cyanopropane-1-sulfonyl chloride, plays a crucial role in sulfonylation reactions. These reactions are key in producing various organic compounds, including pharmaceuticals and agrochemicals, due to the versatility and reactivity of the sulfonyl group (Quintero & Meza-León, 2005).

  • Synthesis of N-Sulfonyl Imines : The use of sulfonyl chlorides in the synthesis of N-sulfonyl imines has been explored, with methods developed that utilize cyanuric chloride as a catalyst. These compounds have applications in various areas, including materials science and drug discovery (Wu, Yang, Wang, & Yan, 2010).

  • Catalysis and Beckmann Rearrangement : Novel sulfonyl chloride functionalized ionic materials have been developed, which serve as effective catalysts for the Beckmann rearrangement of ketoximes. This transformation is significant in the synthesis of various nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals (Du, Li, Gu, Zhang, & Deng, 2005).

Safety and Hazards

1-Cyanopropane-1-sulfonyl chloride is classified as dangerous, with hazard statements including H302, H312, H314, H332, and H335 . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .

properties

IUPAC Name

1-cyanopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2S/c1-2-4(3-6)9(5,7)8/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKGVAIQZSCBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297398
Record name 1-Cyano-1-propanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyanopropane-1-sulfonyl chloride

CAS RN

27869-06-3
Record name 1-Cyano-1-propanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27869-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyano-1-propanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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